3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide
Overview
Description
3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including chemistry, biology, and medicine. This compound is available from multiple suppliers and is recognized by its registry numbers, such as ZINC000005851430 .
Scientific Research Applications
3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide involves several steps, including the formation of intermediate compounds and their subsequent reactions general synthetic methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical reactors, precise control of reaction parameters, and purification processes such as crystallization or chromatography. The exact methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, receptor binding, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide include:
- N-cyclohexyl-3-[5-(diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanamide .
- 3-Cyclohexyl-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}propanamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and the resulting unique properties. These properties make it particularly valuable for certain applications in scientific research and industry .
Properties
IUPAC Name |
3-cyclohexyl-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-4-22(5-2)27(24,25)17-12-13-19(26-3)18(15-17)21-20(23)14-11-16-9-7-6-8-10-16/h12-13,15-16H,4-11,14H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERMQOUWYHBBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.